One example of chalcone synthesis is the reaction of 4-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of NaOH to produce 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one []. Another example involves reacting 4-methylacetophenone and 3,4-dimethoxybenzaldehyde with NaOH as a catalyst to synthesize 3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one [].
Studies have investigated benzopyrimidines with substituted isothiourea moieties for their antibacterial activity [, ]. Several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. Notably, compound 2-methyl-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea (PTS14) exhibited significant activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus [].
Research on alkyl-2-{[3-(3'-chloro-4'-nitrophenyl)-2-oxo-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphin-2-yl]amino} alkanoates (4a-j) revealed significant antibacterial and antifungal activity []. These compounds were synthesized via a two-step process involving the condensation of 2-[(3'-chloro-4'-nitrophenyl amino)methyl]phenol with phosphorus oxychloride followed by reaction with amino acid alkyl esters.
Certain benzopyrimidines with substituted isothiourea moieties have shown promising antitubercular activity [, ]. Compound PTS14, previously mentioned for its antibacterial activity, also exhibited antitubercular activity with a minimum inhibitory concentration (MIC) of 1.56 µg/mL [].
Similar to their antitubercular and antibacterial activities, benzopyrimidines with substituted isothiourea groups have demonstrated potential as anti-HIV agents [, ]. Compound PTS14, exhibiting broad-spectrum activity, showed anti-HIV activity at 0.96 µg/mL against both HIV-1 and HIV-2 [].
Quinazoline derivatives have also been explored for their anti-HIV properties []. Notably, N-(3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl amino)-4-oxo-2-phenylquinazoline-3(4H)-carboxamidine (BQC7) displayed potent anti-HIV activity at a concentration of 8.53 µg/mL against both HIV-1 and HIV-2.
Research on pyrazolo[3,4-d]pyrimidine derivatives has identified potential anticancer agents []. Notably, (R)-1-(3-(4-amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) displayed potent inhibitory activity against epidermal growth factor receptor (EGFR) mutants, including those associated with drug resistance in non-small cell lung cancer (NSCLC) []. This compound exhibited strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines and demonstrated tumor growth suppression in xenograft mouse models.
The provided research includes an evaluation of the genotoxicity of two chalcones: (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E)-3-(3,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one (DMF) []. Using the Ames test and the mouse micronucleus assay, these compounds were found to exhibit both genotoxic and antigenotoxic properties, depending on the experimental conditions.
One article explores the activity of benzothiadiazine derivatives as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors []. These receptors are involved in excitatory neurotransmission in the brain.
The study focuses on 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, a potent AMPA-PAM. The research investigates its stereochemistry, metabolism, ability to cross the blood-brain barrier, and effects on neurotransmitter levels in the hippocampus [].
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: